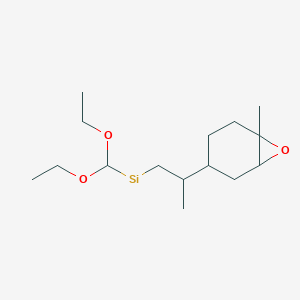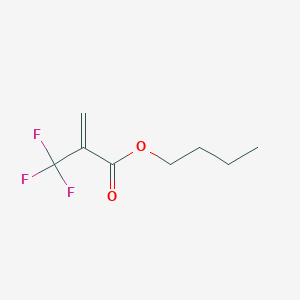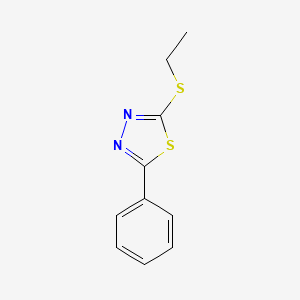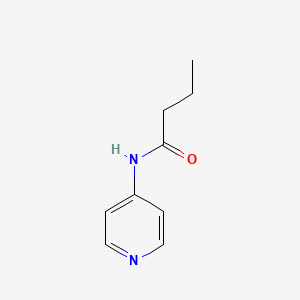
Butanamide, N-4-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-4-pyridinyl-: is an organic compound with the molecular formula C9H12N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The compound features a butanamide backbone with a pyridinyl group attached to the nitrogen atom, making it a substituted amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-4-pyridinyl- typically involves the reaction of butanoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butanoyl chloride+4-Aminopyridine→Butanamide, N-4-pyridinyl-+HCl
Industrial Production Methods: Industrial production of Butanamide, N-4-pyridinyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butanamide, N-4-pyridinyl- can undergo oxidation reactions, typically involving the pyridinyl group. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinyl group.
Reduction: Reduced forms of the amide, such as primary amines.
Substitution: Substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Butanamide, N-4-pyridinyl- is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, Butanamide, N-4-pyridinyl- is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding amide interactions in proteins and enzymes.
Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: In the industrial sector, Butanamide, N-4-pyridinyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Butanamide, N-4-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbonyl group of the amide can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.
Comparación Con Compuestos Similares
Butanamide: A simpler amide without the pyridinyl substitution.
N-(2-Pyridinyl)butanamide: A positional isomer with the pyridinyl group at the 2-position.
N,N-Dimethylbutanamide: A tertiary amide with two methyl groups on the nitrogen.
Uniqueness: Butanamide, N-4-pyridinyl- is unique due to the presence of the pyridinyl group at the 4-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
112706-64-6 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12) |
Clave InChI |
UZNUTPJHIJECKF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


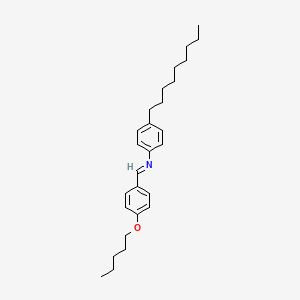
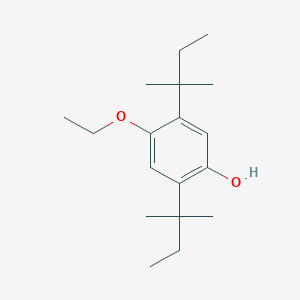
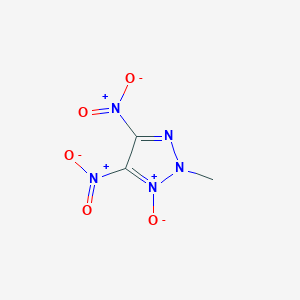
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
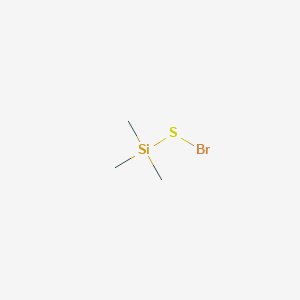
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
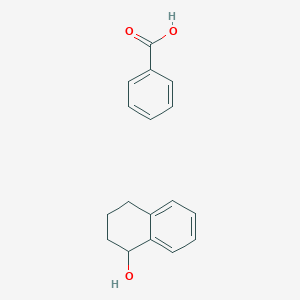
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
